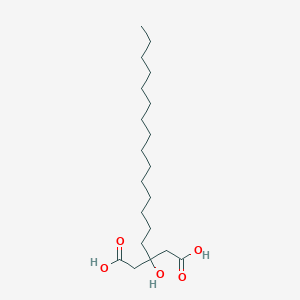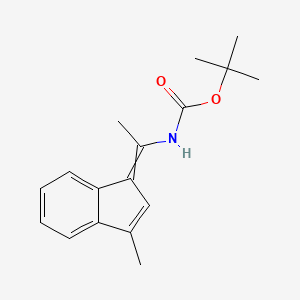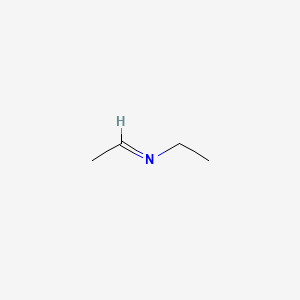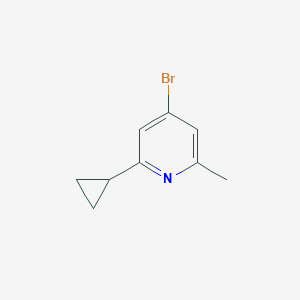
4-Bromo-2-cyclopropyl-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-cyclopropyl-6-methylpyridine is a chemical compound with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position, a cyclopropyl group at the 2-position, and a methyl group at the 6-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopropyl-6-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-cyclopropyl-6-methylpyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane or chloroform and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-cyclopropyl-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce derivatives with various functional groups .
Aplicaciones Científicas De Investigación
4-Bromo-2-cyclopropyl-6-methylpyridine has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-cyclopropyl-6-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which could include interactions with enzymes, receptors, or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylpyridine: Similar structure but lacks the cyclopropyl group.
2-Cyclopropyl-6-methylpyridine: Similar structure but lacks the bromine atom.
4-Bromo-2-cyclopropylpyridine: Similar structure but lacks the methyl group.
Uniqueness
4-Bromo-2-cyclopropyl-6-methylpyridine is unique due to the combination of the bromine atom, cyclopropyl group, and methyl group on the pyridine ring. This unique structure imparts specific chemical reactivity and properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C9H10BrN |
|---|---|
Peso molecular |
212.09 g/mol |
Nombre IUPAC |
4-bromo-2-cyclopropyl-6-methylpyridine |
InChI |
InChI=1S/C9H10BrN/c1-6-4-8(10)5-9(11-6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
Clave InChI |
KRNNAUWBHVVWKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


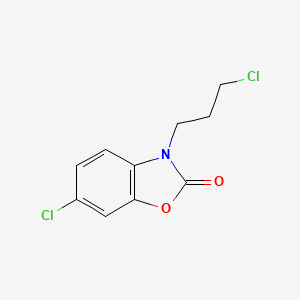

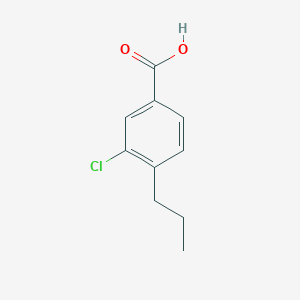

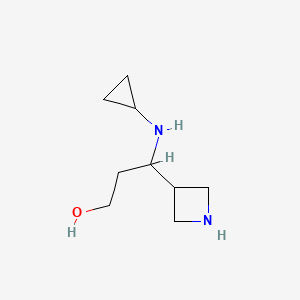
![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)
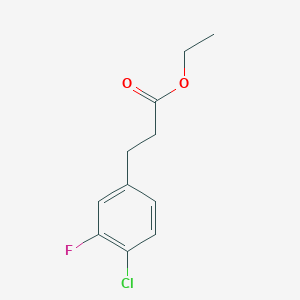
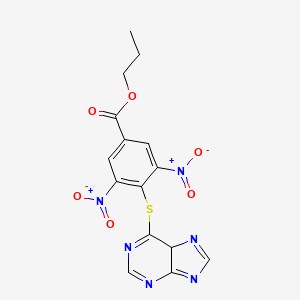
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
